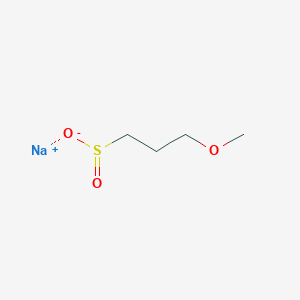

Sodium 3-methoxypropane-1-sulfinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9NaO3S |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

sodium;3-methoxypropane-1-sulfinate |

InChI |

InChI=1S/C4H10O3S.Na/c1-7-3-2-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

KUEMLWPSUWHWPX-UHFFFAOYSA-M |

Canonical SMILES |

COCCCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Research Context and Significance of Sodium 3 Methoxypropane 1 Sulfinate

Contemporary Landscape of Organosulfur Chemistry Relevant to Alkyl Sulfinates

Modern organosulfur chemistry has increasingly focused on the development of versatile and stable reagents that can participate in a wide array of chemical transformations. Alkyl sulfinates, including sodium salts, have garnered considerable attention for their role as precursors to sulfonyl radicals and as nucleophilic partners in cross-coupling reactions. nih.govnih.gov These compounds are recognized for their utility in introducing the sulfonyl group into organic molecules, a common motif in pharmaceuticals and agrochemicals. semanticscholar.org The development of reagents like Sodium 3-methoxypropane-1-sulfinate, which are stable, easy to handle, and can be used under mild conditions, represents a significant advancement over harsher, more traditional methods. audreyli.com

Academic Importance and Unaddressed Research Inquiries Regarding Propane (B168953) Sulfinate Structures

The academic importance of propane sulfinate structures, particularly those bearing additional functional groups like an ether linkage, lies in their potential for more complex molecular architecture and tailored reactivity. A key development in this area was the design and synthesis of this compound, also known by the acronym SMOPS. audreyli.com This reagent was specifically developed to serve as a convenient and mild donor of a protected sulfinate moiety. audreyli.com

The primary application demonstrated for SMOPS is in the synthesis of alkyl and aryl sulfonamides from the corresponding halides. audreyli.com This method avoids the use of harsh oxidizing conditions or organometallic reagents, which broadens the functional group tolerance of the reaction. audreyli.com The process involves the initial transfer of the sulfinate group from SMOPS to a substrate, followed by a β-elimination to release the desired sulfinic acid salt, which can then be converted to the sulfonamide. audreyli.com

While this application is well-documented, further research could explore the full scope of reactivity for this compound. Unaddressed inquiries could include its participation in other types of coupling reactions, its potential as a precursor for different classes of organosulfur compounds, and the influence of the methoxy (B1213986) group on its reactivity and stability compared to simpler alkyl sulfinates. The development of stereospecific reactions utilizing chiral variants of such functionalized propane sulfinates also remains an area of potential investigation.

Foundational Molecular Architecture and Functional Group Analysis

The molecular structure of this compound consists of a three-carbon propane chain with a sodium sulfinate group at one end and a methoxy group at the other, connected via an ester linkage. This unique combination of functional groups dictates its chemical properties and reactivity.

| Property | Value | Source |

| Chemical Name | Sodium 3-methoxy-3-oxopropane-1-sulfinate | researchgate.netchemicalbook.com |

| Synonyms | 3-Sulfinopropanoic acid 1-methyl ester sodium salt, SMOPS | audreyli.com |

| CAS Number | 90030-48-1 | audreyli.comresearchgate.netcymitquimica.com |

| Molecular Formula | C4H7NaO4S | audreyli.comwikipedia.org |

| Molecular Weight | 174.15 g/mol | audreyli.comwikipedia.org |

| Appearance | White to off-white to pale yellow powder | wikipedia.org |

| Melting Point | 199-216 °C (with decomposition) | audreyli.comwikipedia.org |

Functional Group Analysis:

Sodium Sulfinate (-SO₂Na): This is the primary reactive center of the molecule, acting as a nucleophile and a source of the sulfinate group. The sulfur atom is in the +2 oxidation state.

Ester (-C(=O)O-): The methyl ester group is a key feature, enabling the β-elimination step that releases the sulfinic acid salt after the initial substitution reaction. audreyli.com

Ether (-OCH₃): The methoxy group is part of the methyl ester functionality.

Spectroscopic analysis would be expected to confirm the presence of these functional groups. For instance, in an infrared (IR) spectrum, characteristic stretching frequencies for the S=O of the sulfinate, the C=O of the ester, and the C-O bonds would be anticipated. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, distinct signals for the methylene protons of the propane backbone and the methyl protons of the ester would be observed, with their chemical shifts and splitting patterns providing confirmation of the structure.

Detailed Research Findings

The seminal work on this compound (SMOPS) by Baskin and Wang in 2002 provides the most detailed research findings on its synthesis and application.

| Finding | Description |

| Synthesis of SMOPS | A practical, multi-step synthesis was developed. It begins with the conjugate addition of methyl 3-mercaptopropionate to methyl vinyl ketone. This is followed by an oxidation step using sodium tungstate and hydrogen peroxide to form a sulfone intermediate. The final step involves a β-elimination reaction to yield this compound. audreyli.com |

| Application in Sulfonamide Synthesis | SMOPS serves as a reagent to facilitate the conversion of various alkyl and aryl halides into their corresponding sulfonamides under mild, basic conditions. audreyli.comchemicalbook.com This two-step sequence involves the initial displacement of the halide by SMOPS, followed by treatment with a base to induce β-elimination and form the intermediate sodium sulfinate salt. This salt is then reacted with an electrophilic nitrogen source to produce the final sulfonamide. audreyli.com |

| Advantages over Traditional Methods | The use of SMOPS avoids the need for harsh oxidizing agents or strong Lewis acids that are often required for the preparation of sulfonyl chlorides, the traditional precursors for sulfonamides. audreyli.com This allows for greater functional group tolerance in the substrates. |

| Isolation of Sulfinate Intermediates | The methodology also provides a convenient route to isolate a variety of alkyl and aryl sulfinic acid salts. By treating the intermediate sulfone with sodium methoxide (B1231860), the corresponding sodium sulfinate can be obtained in quantitative yield after evaporation of the solvent. audreyli.com |

Synthetic Methodologies and Route Optimization for Sodium 3 Methoxypropane 1 Sulfinate

Established Reaction Pathways for Sodium Sulfinates

The preparation of sodium sulfinates is most commonly achieved through two principal synthetic strategies: the reduction of corresponding sulfonyl chlorides and the insertion of sulfur dioxide into organometallic species. These methods are valued for their reliability and adaptability to a wide range of substrates.

Reductive Transformations of Sulfonyl Chlorides

A prevalent and traditional method for synthesizing sodium sulfinates is the reduction of sulfonyl chlorides. nih.gov This transformation can be accomplished using various reducing agents, with sodium sulfite (B76179) (Na₂SO₃) being one of the most common. orgsyn.org The reaction is typically performed in an aqueous medium, often with a buffering agent like sodium bicarbonate to maintain pH. nih.govorgsyn.org The process involves the nucleophilic attack of the sulfite ion on the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfinate salt.

Another established reducing agent for this conversion is zinc dust. nih.gov The reduction of sulfonyl chlorides with zinc provides an alternative route to the corresponding sulfinates. A patent describes a process for preparing sulfinates by reducing a sulfonyl chloride with a sulfite or hydrogensulfite in the presence of a hydrogenphosphate, which can be carried out in a mixture of an organic solvent and water. google.comgoogle.com

Table 1: General Conditions for Reductive Synthesis of Sodium Sulfinates

| Reagent System | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) / Sodium Bicarbonate (NaHCO₃) | Water | 70–80 °C | nih.gov |

| Sodium Sulfite / Sodium Hydrogen Carbonate | Water | Stirring for 2 hours, room temperature | orgsyn.org |

| Zinc Dust / Sodium Carbonate | Water | Not specified | nih.gov |

Strategies Involving Sulfur Dioxide Insertion

An alternative pathway to sulfinates involves the direct insertion of sulfur dioxide (SO₂) or its surrogates into a carbon-metal bond. This method is particularly useful for creating sulfinates from organometallic precursors. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are reacted with a source of sulfur dioxide.

Due to the hazardous nature of gaseous SO₂, stable and easy-to-handle SO₂ surrogates are often employed. A notable example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a solid complex that releases SO₂ under reaction conditions. nih.gov The synthesis involves the in-situ generation of an aryl magnesium or aryl lithium reagent from the corresponding halide, which is then trapped with DABSO. Subsequent treatment with aqueous sodium carbonate yields the desired sodium sulfinate. nih.gov This method avoids the direct handling of SO₂ gas and offers good yields for a range of aryl and heteroaryl sulfinates. nih.gov

Precursor Synthesis via Alkylation and Etherification Reactions

The synthesis of the specific target molecule, Sodium 3-methoxypropane-1-sulfinate, requires the initial preparation of a suitable methoxy-substituted three-carbon chain precursor.

Preparation of Methoxy-substituted Propane (B168953) Intermediates

The key precursor for the 3-methoxypropane backbone is 3-methoxy-1-propanol. This intermediate can be synthesized through several routes. One method involves the selective synthesis from methanol and allyl alcohol using metal oxide catalysts. chemsrc.com Another approach is the alkylation of 1,3-propanediol with methyl chloride in the presence of a base. google.com For instance, the monopotassium alkoxide of 1,3-propanediol can be reacted with methyl chloride to yield 3-methoxy-1-propanol. google.com

For subsequent reactions to introduce the sulfur moiety, 3-methoxy-1-propanol is often converted to a more reactive intermediate, such as 1-bromo-3-methoxypropane. This is typically achieved through a nucleophilic substitution reaction between 3-methoxy-1-propanol and hydrobromic acid (HBr). 1-Bromo-3-methoxypropane serves as a versatile alkylating agent for introducing the 3-methoxypropyl group.

Introduction of the Sulfinate Moiety

With the 3-methoxypropyl precursor in hand, the sulfinate group can be introduced. A logical synthetic sequence involves the conversion of the precursor to 3-methoxypropane-1-sulfonyl chloride, which can then be reduced to the target sodium sulfinate using the methods described in section 2.1.1.

A plausible route to the sulfonyl chloride intermediate begins with the conversion of 1-bromo-3-methoxypropane to 3-methoxypropane-1-thiol. This can be achieved via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085). The resulting thiol can then undergo oxidative chlorination to yield 3-methoxypropane-1-sulfonyl chloride. google.comgoogle.com

Once the 3-methoxypropane-1-sulfonyl chloride is obtained, its reduction to this compound is straightforward. Following the established pathways, the sulfonyl chloride would be reacted with a reducing agent such as sodium sulfite in an aqueous solution, likely buffered with sodium bicarbonate, to yield the final product. nih.govorgsyn.org

Advancements in Phase-Transfer Catalysis for Sulfinate Synthesis

The efficiency of synthesizing sulfinates from sulfonyl chlorides, particularly in biphasic systems (e.g., an organic solvent and water), can be significantly enhanced by the use of phase-transfer catalysis (PTC). A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where the reaction occurs.

In the context of reducing sulfonyl chlorides with aqueous sulfite or hydrogensulfite, the sulfonyl chloride is typically dissolved in an organic solvent, while the reducing agent is in the aqueous phase. A phase-transfer catalyst is employed to transport the sulfite or hydrogensulfite anion into the organic phase to react with the sulfonyl chloride. This technique can improve reaction rates and yields by overcoming the immiscibility of the reactants.

Examples of suitable phase-transfer catalysts for this process include various quaternary ammonium salts. google.comgoogle.com

Table 2: Phase-Transfer Catalysts for Sulfinate Synthesis

| Catalyst Type | Specific Examples | Reference |

|---|---|---|

| Quaternary Ammonium Salts | Tetramethylammonium chloride | google.comgoogle.com |

| Tributylbenzylammonium chloride | google.comgoogle.com | |

| Tetra-n-butylammonium bromide | google.comgoogle.com | |

| Tetra-n-butylammonium iodide | google.comgoogle.com |

The use of these catalysts provides a practical process improvement, allowing for milder reaction conditions and easier workup procedures in the industrial-scale production of sodium sulfinates.

Electrochemical Synthesis Approaches for Sodium Sulfinates

Electrochemical synthesis has emerged as a powerful and sustainable alternative for the formation of a wide array of sulfur-containing compounds, including sulfones and sulfonamides, using sodium sulfinates as key precursors. organic-chemistry.orgresearchgate.net This method utilizes electric current to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants that are often toxic and generate waste. researchgate.net

The core principle of the electrochemical synthesis of compounds from sodium sulfinates involves the generation of sulfonyl radicals. organic-chemistry.org In a typical setup, a direct current is passed through an undivided cell containing graphite or boron-doped diamond electrodes. organic-chemistry.orgnih.gov In this process, the sodium sulfinate, such as this compound, would be oxidized at the anode to form a highly reactive sulfonyl radical. This radical can then participate in a variety of coupling reactions to form the desired product.

Mechanistic studies suggest that this process can proceed via direct oxidation of the sulfinate at the electrode surface or through a mediator-assisted pathway. organic-chemistry.org For instance, the presence of a halide salt, such as sodium iodide, can facilitate the reaction. The iodide is first oxidized to iodine, which then acts as the oxidant for the sodium sulfinate. organic-chemistry.org

Key advantages of this approach include:

Mild Reaction Conditions: Most electrochemical syntheses are conducted at room temperature and ambient pressure. organic-chemistry.org

High Selectivity: By controlling the electrode potential, it is often possible to selectively target the desired reaction, minimizing the formation of byproducts.

Avoidance of Hazardous Reagents: This methodology eliminates the need for strong chemical oxidants like peroxides or metal-based catalysts, which are common in traditional synthesis. organic-chemistry.orgnih.gov

Scalability: The process has been shown to be scalable, making it potentially viable for industrial applications. organic-chemistry.org

For the specific synthesis of a compound like this compound, an electrochemical approach could be envisioned starting from a suitable precursor. While direct synthesis of the sulfinate itself via electrochemistry is less commonly documented, the application of this method to its subsequent reactions is well-established.

Interactive Table: Comparison of Conventional vs. Electrochemical Synthesis of Sulfones from Sodium Sulfinates

| Parameter | Conventional Synthesis (e.g., Oxidation) | Electrochemical Synthesis |

| Reagents | Strong oxidants (e.g., H₂O₂, m-CPBA), often with metal catalysts. nih.gov | Electric current, simple electrolytes (e.g., NaI). organic-chemistry.org |

| Reaction Conditions | Often requires elevated temperatures. nih.gov | Typically room temperature. organic-chemistry.org |

| Byproducts | Stoichiometric amounts of waste from the oxidant. nih.gov | Minimal byproducts, often just reduced form of the mediator. |

| Yields | Variable, can be high but may require purification from byproducts. | Moderate to high yields (up to 81% reported for some sulfones). organic-chemistry.org |

| Safety | Use of potentially hazardous and corrosive reagents. nih.gov | Generally safer, avoids harsh chemicals. |

Principles and Practices of Green Chemistry in Sulfinate Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are more sustainable and environmentally benign. These principles are highly relevant to the synthesis of sodium sulfinates and their derivatives, aiming to reduce waste, minimize energy consumption, and use safer chemicals.

Key Green Chemistry Principles in Sulfinate Synthesis:

Waste Prevention: This is a cornerstone of green chemistry. Methods like electrochemical synthesis and mechanochemistry are designed to minimize the generation of waste by avoiding stoichiometric reagents. organic-chemistry.orgnih.gov The E-factor, which is the mass ratio of waste to the desired product, is a common metric used to assess the greenness of a process.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions that proceed with high atom economy are inherently more efficient and generate less waste.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions. For instance, some electrochemical reactions involving sodium sulfinates can be carried out in a mixture of acetonitrile and water. organic-chemistry.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with electrochemical methods, significantly reduces the energy footprint of the synthesis. organic-chemistry.org Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy consumption.

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific molecule like this compound, this principle encourages the use of raw materials derived from renewable sources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, which reduces waste. While some traditional sulfone syntheses use metal catalysts, newer methods aim for catalyst-free conditions or the use of more benign catalysts. nih.gov

One notable green chemistry approach is mechanochemical synthesis , which involves conducting reactions by grinding solid reactants together, often with minimal or no solvent. This technique has been successfully applied to the synthesis of vinyl sulfones from sodium sulfinates. This solvent-free approach not only reduces waste but can also lead to shorter reaction times and higher yields.

Interactive Table: Green Chemistry Metrics for Different Synthetic Approaches to Sulfones

| Metric | Traditional Oxidation | Electrochemical Synthesis | Mechanochemical Synthesis |

| Atom Economy | Moderate to Low | High | High |

| E-Factor | High | Low | Very Low |

| Solvent Use | High (often chlorinated solvents) | Moderate (e.g., acetonitrile/water) | Minimal to None |

| Energy Consumption | Moderate to High (heating) | Low (ambient temperature) | Low |

| Use of Hazardous Reagents | High (strong oxidants) | Low (uses electricity) | Low |

In the context of producing this compound, applying these green chemistry principles would involve selecting a synthetic route that, for example, starts from a readily available and less hazardous precursor, utilizes a catalytic or electrochemical method to minimize waste, and is conducted in a safer solvent system or under solvent-free conditions.

Chemical Transformations and Mechanistic Investigations of Sodium 3 Methoxypropane 1 Sulfinate

Reactivity as a Sulfonylating Reagent

Sodium 3-methoxypropane-1-sulfinate serves as an effective sulfonylating agent, capable of introducing the 3-methoxypropane-1-sulfonyl group into a variety of organic substrates. The sulfinate anion is a potent nucleophile, with the sulfur atom being the primary site of nucleophilic attack. This reactivity is harnessed in reactions with electrophilic partners to form sulfones, which are important structural motifs in many pharmaceuticals and functional materials.

The classical application of sulfinates as sulfonylating agents involves their reaction with alkyl halides in what is typically an SN2 reaction. In this process, the sulfinate anion displaces a halide ion from an alkyl halide, leading to the formation of a carbon-sulfur bond and yielding a sulfone. The choice of solvent is crucial for this transformation, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being preferred to enhance the nucleophilicity of the sulfinate anion.

The general scheme for this reaction is as follows:

CH₃O(CH₂)₃SO₂Na + R-X → CH₃O(CH₂)₃SO₂-R + NaX

Where R is an alkyl group and X is a halide.

Participation in Sulfur-Sulfur, Nitrogen-Sulfur, and Carbon-Sulfur Bond-Forming Reactions

The versatility of this compound extends to the formation of not only carbon-sulfur bonds but also sulfur-sulfur and nitrogen-sulfur bonds. nih.gov This broad reactivity makes it a valuable building block in organosulfur chemistry. nih.gov

Sulfur-Sulfur Bond Formation:

Sodium alkanesulfinates can react with thiols or disulfides to form thiosulfonates. nih.govorganic-chemistry.org These reactions are often mediated by a catalyst, such as copper or iron salts, and can proceed under aerobic conditions. nih.govorganic-chemistry.org One plausible mechanism involves the formation of sulfenyl and sulfonyl radicals in situ, which then undergo cross-coupling. organic-chemistry.org A BF₃·OEt₂-mediated radical disproportionate coupling reaction of sodium sulfinates has also been reported to produce thiosulfonates. nih.gov

Nitrogen-Sulfur Bond Formation:

The synthesis of sulfonamides, a critical functional group in a vast number of pharmaceuticals, can be achieved through the reaction of sodium sulfinates with amines. nih.govnih.gov This transformation typically requires an oxidant to facilitate the coupling. Various methods have been developed, including those using iodine as a mediator in aqueous solutions, which presents a more environmentally benign approach. nih.govrsc.org The reaction can proceed through the in situ formation of a sulfonyl iodide intermediate, which may then react with the amine via either a nucleophilic displacement or a radical substitution pathway. nih.gov

Below is a table summarizing the synthesis of sulfonamides from various sodium sulfinates and amines.

| Sulfinate Substrate | Amine Substrate | Product | Yield (%) |

| Sodium p-toluenesulfinate | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 85 |

| Sodium benzenesulfinate (B1229208) | Benzylamine | N-benzylbenzenesulfonamide | 92 |

| Sodium methanesulfinate | Cyclohexylamine | N-cyclohexylmethanesulfonamide | 78 |

Carbon-Sulfur Bond Formation:

As previously mentioned, the most common C-S bond-forming reaction involving this compound is the synthesis of sulfones. nih.gov Beyond simple alkyl halides, this reaction has been extended to a wider range of electrophiles, including aryl halides, through the use of advanced catalytic systems. These modern methods, such as transition metal-catalyzed cross-coupling reactions, have significantly broadened the scope and utility of sulfinates in organic synthesis.

Site-Selective Carbon-Hydrogen Sulfonylation Processes

A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. Site-selective C-H sulfonylation represents a powerful strategy for introducing a sulfonyl group into a molecule with high precision, bypassing the need for pre-functionalized starting materials. While specific examples utilizing this compound are not widely reported, the general principles have been established with other sulfinate reagents.

These reactions often employ a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond. The catalyst then facilitates the cleavage of the C-H bond and the subsequent formation of a C-S bond with the sulfinate. Palladium catalysis has been particularly successful in this area. Such methods offer a highly efficient and atom-economical route to complex sulfonylated molecules.

Photoredox Catalytic Reactions Involving Sulfinate Species

Visible-light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis, and it has been successfully applied to reactions involving sulfinate salts. rsc.org A notable application is the Ni/photoredox dual-catalyzed cross-coupling of aryl halides with sodium sulfinates to form aryl sulfones. rsc.orgnih.gov

In a typical catalytic cycle, a photocatalyst, upon absorption of visible light, becomes excited and can oxidize the sulfinate anion via a single-electron transfer (SET) process. This generates a sulfonyl radical. This radical can then engage with a nickel catalyst in a cross-coupling cycle with an aryl halide to form the desired C-S bond. These reactions are often conducted at room temperature and tolerate a wide range of functional groups, making them highly attractive for complex molecule synthesis. rsc.org

The general mechanism is proposed as follows:

Excitation of the photocatalyst (PC) by visible light to PC*.

Oxidation of the sulfinate anion (RSO₂⁻) by PC* to form a sulfonyl radical (RSO₂•) and the reduced photocatalyst (PC⁻•).

Oxidative addition of an aryl halide (Ar-X) to a Ni(0) catalyst to form a Ni(II) intermediate.

Reaction of the sulfonyl radical with the Ni(II) species, followed by reductive elimination to form the aryl sulfone (Ar-SO₂-R) and regenerate the Ni(0) catalyst.

Radical Chemistry of the Sulfinate Anion

The sulfinate anion can serve as a precursor to the corresponding sulfonyl radical upon one-electron oxidation. nih.gov This transformation can be initiated by chemical oxidants, electrochemical methods, or through photoredox catalysis as described above. The resulting sulfonyl radical is a versatile intermediate that can participate in a variety of chemical transformations.

The fate of the sulfonyl radical depends on its structure and the reaction conditions. Alkylsulfonyl radicals, such as the 3-methoxypropane-1-sulfonyl radical, can undergo addition to alkenes and alkynes, initiating radical chain reactions. They can also participate in cyclization reactions, where the radical adds intramolecularly to a multiple bond, leading to the formation of cyclic sulfones. nih.gov Furthermore, these radicals can be trapped by other species in cross-coupling reactions to form new bonds.

Elucidation of Nucleophilic and Electrophilic Mechanistic Pathways

The reactivity of the sulfinate anion is predominantly nucleophilic, owing to the lone pair of electrons on the sulfur atom. nih.gov In this role, it readily attacks electron-deficient centers, such as the carbon atom in an alkyl halide, to form a new covalent bond. This nucleophilic character is the basis for its use in classical SN2 reactions to synthesize sulfones.

However, under certain conditions, sulfinate derivatives can exhibit electrophilic behavior. For instance, in the presence of a strong acid, a sulfinic acid (formed from the protonation of the sulfinate salt) can be further protonated, making the sulfur atom susceptible to attack by nucleophiles. More commonly, sulfinates can be converted into more electrophilic species, such as sulfonyl chlorides, which are then used in reactions with nucleophiles. This dual reactivity, though predominantly nucleophilic in its salt form, adds to the synthetic utility of the sulfinate functional group.

In-depth Mechanistic Studies within Propane-Sulfinate Systems

While detailed mechanistic studies specifically on this compound are limited in the literature, investigations into the reactivity of simpler alkanesulfinates provide valuable insights. The reaction of alkanesulfinates with alkyl halides is generally understood to proceed through a classic SN2 mechanism. Kinetic studies would be expected to show a second-order rate law, first order in both the sulfinate and the alkyl halide.

The presence of the methoxy (B1213986) group in the 3-position of the propane (B168953) chain is not expected to significantly alter the fundamental reaction pathways compared to a simple propanesulfinate. However, it could have a minor electronic effect, potentially influencing the nucleophilicity of the sulfinate anion. Furthermore, the ether linkage might play a role in the solubility of the salt in different organic solvents, which could in turn affect reaction rates.

In more complex, catalytically driven reactions, such as the photoredox-mediated processes, the electronic and steric properties of the alkyl group on the sulfinate can influence the efficiency of the single-electron transfer step and the subsequent radical reactions. Further computational and experimental studies on systems like this compound would be beneficial for a more complete understanding of these subtle effects and for the further development of novel synthetic methodologies.

Computational Chemistry and Molecular Modeling of Sodium 3 Methoxypropane 1 Sulfinate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium 3-methoxypropane-1-sulfinate. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Detailed analysis of the 3-methoxypropane-1-sulfinate anion reveals the distribution of electron density, which is crucial for predicting its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of its electron-donating and accepting capabilities, respectively. The energy of these frontier orbitals helps in understanding the chemical stability and reactivity of the molecule.

Table 1: Calculated Electronic Properties of 3-methoxypropane-1-sulfinate anion

| Property | Calculated Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons in a reaction. |

| LUMO Energy | - | Indicates the ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | - | Provides insight into the molecule's polarity and interaction with polar solvents. |

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface, DFT calculations can identify the most likely pathways for a reaction to proceed and characterize the high-energy transition states that must be overcome. mdpi.com

For instance, in reactions where this compound acts as a nucleophile, DFT can be employed to model the approach of the sulfinate group to an electrophilic center. The calculations can determine the activation energy of the reaction, which is the energy barrier that needs to be surmounted for the reaction to occur. This information is vital for predicting reaction rates and understanding the factors that influence them. mdpi.com

Table 2: Hypothetical DFT-Calculated Parameters for a Nucleophilic Substitution Reaction

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Activation Energy (ΔG‡) | The energy barrier for the reaction to proceed. | 15-25 |

| Reaction Energy (ΔG) | The overall energy change of the reaction. | -10 to -5 |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | - |

Note: The values presented are hypothetical and serve to illustrate the type of data obtained from DFT studies.

Molecular Dynamics (MD) Simulations for Solvation Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of this compound in a solvent, typically water, over time. osti.gov These simulations provide a dynamic picture of how the molecule interacts with its surroundings. osti.gov

MD simulations can reveal the structure of the solvation shell around the 3-methoxypropane-1-sulfinate anion and the sodium cation. osti.gov They show how water molecules orient themselves around the charged sulfinate group and the polar methoxy (B1213986) group. osti.gov This information is crucial for understanding the solubility of the compound and its behavior in aqueous solutions. Furthermore, MD can be used to study the interactions between multiple 3-methoxypropane-1-sulfinate molecules, which is important for understanding its properties at higher concentrations. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. For example, the characteristic stretching frequencies of the S=O and C-O bonds can be predicted.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Range |

| Infrared (IR) Spectroscopy | S=O stretching frequency | 1000-1100 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-O stretching frequency | 1050-1150 cm⁻¹ |

| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shift of C attached to S | 50-60 ppm |

| ¹³C Nuclear Magnetic Resonance (NMR) | Chemical shift of C in methoxy group | 55-65 ppm |

Note: These are approximate ranges based on typical values for similar functional groups.

In Silico Modeling of Molecular Interactions with Biomolecular Systems (e.g., proteins as research tools)

In silico modeling techniques, such as molecular docking, can be used to investigate the potential interactions between this compound and biological macromolecules like proteins. researchgate.net These studies are often exploratory, aiming to identify potential binding sites and modes of interaction.

For example, a protein with a positively charged binding pocket might be a candidate for interaction with the negatively charged sulfinate group. Molecular docking simulations can predict the most favorable binding pose of the molecule within the protein's active site and estimate the binding affinity. This information can be valuable in the field of drug discovery and design, although it is purely predictive and requires experimental validation. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Structural Analogs

Chemoinformatics tools can be used to analyze the structural properties of this compound and its analogs. By compiling a database of related compounds and their experimentally determined activities, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.

QSAR models establish a mathematical relationship between the structural features of a molecule and its biological activity or a specific chemical property. For instance, a QSAR study could explore how variations in the alkyl chain length or the substituent on the ether group of similar sulfinate compounds affect a particular property. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with desired properties.

Environmental Dynamics and Degradation Pathways of Sodium 3 Methoxypropane 1 Sulfinate

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with water (hydrolysis) and light (photodegradation).

Hydrolytic Stability and Hydrolysis Product Identification

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key factor in its environmental persistence.

There is no specific experimental data available in the scientific literature on the hydrolytic stability of Sodium 3-methoxypropane-1-sulfinate. However, the general behavior of sulfinate esters in aqueous solutions can provide some insight. The hydrolysis of sulfinate esters can be influenced by pH. For instance, studies on methyl benzenesulfinate (B1229208) have shown that it undergoes oxygen exchange during acid-catalyzed hydrolysis, suggesting a reaction at the sulfur atom. rsc.org The rate of hydrolysis for sulfinates can vary significantly depending on the specific structure of the molecule and the environmental conditions.

Given the structure of this compound, with its sulfinate group and an ether linkage, it is plausible that it could undergo hydrolysis under certain environmental pH conditions, potentially cleaving at the C-S bond or the C-O-C ether bond. However, without experimental data, the rate of this degradation and the identity of the resulting hydrolysis products remain speculative.

Table 1: Potential Hydrolysis Products of this compound (Hypothetical)

| Potential Product Name | Chemical Formula | Rationale |

| 3-methoxypropan-1-ol | C4H10O2 | Cleavage of the C-S bond |

| Sulfurous acid, monosodium salt | NaHSO3 | Cleavage of the C-S bond |

| Methanol | CH4O | Cleavage of the ether bond |

| 3-hydroxypropane-1-sulfinate | C3H7NaO3S | Cleavage of the ether bond |

Note: This table is purely hypothetical and is intended to illustrate potential degradation pathways. No experimental evidence for these products has been found.

Photodegradation Pathways and Environmental Photolysis

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and initiate the degradation.

No studies on the photodegradation of this compound have been reported. For direct photolysis to occur, a molecule must contain a chromophore that can absorb light in the solar spectrum reaching the Earth's surface (wavelengths >290 nm). The sulfinate and ether functional groups present in this compound are not strong absorbers of sunlight. Therefore, direct photodegradation is expected to be a minor environmental fate pathway.

Indirect photodegradation, however, could be a more relevant process. This can be initiated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). The reaction rate with these radicals would determine the atmospheric half-life of the compound if it were to partition to the atmosphere. itrcweb.org In aquatic environments, dissolved organic matter can also act as a photosensitizer, contributing to indirect photolysis. mdpi.com Without experimental data, the significance of photodegradation as a removal mechanism for this compound from the environment cannot be definitively assessed.

Biotic Transformation and Biodegradation Processes

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a crucial process for the removal of many organic pollutants from the environment.

There is no specific information available on the biodegradation of this compound. The biodegradability of a substance is highly dependent on its chemical structure. The presence of an ether linkage and a sulfonate-like group can influence the rate and extent of biodegradation. Some sulfonated surfactants have been shown to be biodegradable, although the rate can be slow and dependent on the microbial communities present. nih.govnih.gov Similarly, some ether-containing compounds can be biodegraded through the cleavage of the ether bond. acs.org

The fungus Cunninghamella polymorpha has been shown to efficiently degrade anionic surfactants like sodium 2-naphthalene sulfonate formaldehyde (B43269) condensates. nih.gov It is plausible that microorganisms capable of cleaving C-S or C-O bonds could potentially degrade this compound. However, without specific studies, its biodegradability remains unknown. The potential for bioaccumulation is also unstudied.

Theoretical Studies on Environmental Persistence and Mobility in Various Compartments

In the absence of experimental data, theoretical models and quantitative structure-activity relationships (QSARs) can be used to predict the environmental persistence and mobility of a chemical. A substance's mobility in the environment is largely governed by its water solubility and its tendency to sorb to soil and sediment, which is often estimated by the octanol-water partition coefficient (Kow).

No specific theoretical studies on the environmental persistence and mobility of this compound were found. However, based on its structure as a sodium salt, it is expected to be highly soluble in water and have a low log Kow. This suggests that the compound would be highly mobile in aqueous environments and have a low potential for sorption to soil organic carbon and sediments. frontiersin.org Its persistence would be determined by the rates of the abiotic and biotic degradation processes discussed above, which are currently unknown.

Table 2: Predicted Physicochemical Properties and Environmental Mobility of this compound

| Property | Predicted Value/Behavior | Implication for Environmental Fate |

| Water Solubility | High | High mobility in surface water and groundwater. |

| Log Kow | Low | Low potential for bioaccumulation in organisms. Low sorption to soil and sediment. |

| Vapor Pressure | Low | Unlikely to volatilize significantly from water or soil. |

| Environmental Persistence | Unknown | Dependent on rates of hydrolysis, photolysis, and biodegradation, which have not been studied. |

Note: The values in this table are based on general chemical principles for ionic organic compounds and are not derived from experimental measurements or specific modeling for this compound.

Analytical Methodologies for Environmental Tracing and Quantification

The development of reliable analytical methods is essential for monitoring the presence and concentration of a chemical in environmental samples such as water, soil, and biota.

No standardized analytical methods specifically designed for the detection and quantification of this compound in environmental matrices have been published. However, based on its chemical properties—high polarity and ionic nature—suitable methods can be proposed.

Given its high water solubility, a likely analytical approach would involve liquid chromatography (LC) coupled with a sensitive detection method, such as mass spectrometry (MS). LC-MS is a powerful technique for analyzing polar and non-volatile compounds in complex environmental samples. ambeed.com Sample preparation might involve solid-phase extraction (SPE) to concentrate the analyte from large volumes of water and remove interfering matrix components. nih.gov

For quantification, an isotopically labeled internal standard would ideally be used to ensure accuracy and precision. The development and validation of such a method would be a necessary first step for any future environmental monitoring or fate studies of this compound.

Structural Analogs and Functional Derivatives of Sodium 3 Methoxypropane 1 Sulfinate in Research

Synthetic Strategies and Comparative Reactivity of Sulfonate Analogs (e.g., Sodium 3-methoxypropane-1-sulfonate)

The corresponding sulfonate analog, sodium 3-methoxypropane-1-sulfonate, represents a higher oxidation state of the sulfur atom compared to the sulfinate. This difference in oxidation state significantly influences the synthetic routes and the chemical reactivity of the molecule.

Synthetic Strategies:

The synthesis of sodium 3-methoxypropane-1-sulfonate typically involves the oxidation of a suitable precursor. Common strategies include:

Oxidation of Sodium 3-methoxypropane-1-sulfinate: Direct oxidation of the sulfinate to the sulfonate can be achieved using various oxidizing agents.

Reaction of an Alkyl Halide with Sodium Sulfite (B76179): A prevalent method involves the reaction of a 3-halo-propionate ester with sodium sulfite (Na₂SO₃). The sulfite ion acts as a nucleophile, displacing the halide to form the sulfonate.

Sulfonation of an Alkene: The reaction of an appropriate alkene with a sulfonating agent can also yield the desired sulfonate. For instance, the addition of a bisulfite solution to an activated double bond can introduce the sulfonic acid group.

Comparative Reactivity:

The primary difference in reactivity between sulfinates and sulfonates lies in the nucleophilicity and electrophilicity of the sulfur center.

Nucleophilicity: Sulfinates are generally more nucleophilic at the sulfur atom than sulfonates. The lone pair of electrons on the sulfur in a sulfinate is more available for donation. This allows sulfinates to participate in a variety of nucleophilic substitution and addition reactions. nih.govresearchgate.net In contrast, the sulfur atom in a sulfonate is in a higher oxidation state (+6) and is sterically hindered by three oxygen atoms, rendering it significantly less nucleophilic.

Electrophilicity: While the sulfur in a sulfonate is electron-deficient and can act as an electrophile, sulfonate esters are generally more common electrophilic partners in reactions. Sulfinates, on the other hand, can exhibit dual reactivity, acting as either nucleophiles or electrophiles depending on the reaction conditions and the nature of the reaction partner. nih.govrsc.orgrsc.org

Radical Reactions: Sulfinates can be readily oxidized to form sulfonyl radicals, which are valuable intermediates in a range of chemical transformations, including additions to alkenes and alkynes. nih.govrsc.org This radical pathway is less accessible for sulfonates under similar conditions.

This divergent reactivity makes sulfinates versatile building blocks in organic synthesis, capable of participating in a wider array of transformations compared to their sulfonate counterparts. nih.govrsc.org

Research on Mercapto-substituted Propane (B168953) Sulfinate/Sulfonate Derivatives

The introduction of a mercapto (-SH) group into the propane backbone of sulfinate or sulfonate derivatives creates bifunctional molecules with interesting properties and applications, particularly in materials science and as intermediates in organic synthesis.

Synthesis:

The synthesis of mercapto-substituted propane sulfonates often involves the ring-opening of a cyclic precursor. A common method is the reaction of 1,3-propane sultone with a source of the hydrosulfide (B80085) anion (HS⁻), such as sodium hydrosulfide or by generating it in situ from sodium methoxide (B1231860) and hydrogen sulfide. google.com This approach provides a straightforward route to sodium 3-mercapto-1-propanesulfonate (B1229880). google.com The synthesis of the corresponding mercapto-substituted sulfinate is less commonly described but could potentially be achieved through the reduction of a corresponding sulfonyl chloride or by other methods developed for sulfinate synthesis.

Research Findings:

Research on mercapto-substituted propane sulfonates has highlighted their utility in several areas:

Self-Assembled Monolayers (SAMs): Sodium 3-mercapto-1-propanesulfonate is known to form self-assembled monolayers on gold surfaces. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The thiol group chemisorbs onto the gold substrate, while the sulfonate group provides a hydrophilic surface.

Nanoparticle Functionalization: These compounds can be used as capping agents to functionalize gold nanoparticles, imparting water solubility and providing a surface for further chemical modification. sigmaaldrich.com

Electrochemistry: 3-mercapto-1-propane sulfonic acid has been investigated for its role as an accelerator and brightener in acidic copper electrodeposition processes, which are relevant to the metallization of semiconductor devices. elsevierpure.com

The dual functionality of these molecules, combining the reactivity of a thiol with the properties of a sulfonate, makes them valuable tools in surface chemistry and materials science.

Synthesis and Investigation of Hydroxy-substituted Propane Sulfinate/Sulfonate Derivatives

The incorporation of a hydroxyl (-OH) group into the propane chain of sulfinates and sulfonates enhances their hydrophilicity and introduces a new site for chemical modification.

Synthesis:

Several synthetic routes to hydroxy-substituted propane sulfonates have been developed:

From Allyl Alcohol: A process for preparing salts of 3-hydroxypropane-1-sulfonic acid involves the reaction of allyl alcohol with a neutral or slightly alkaline sulfite solution in the presence of oxygen or an oxidizing agent. google.com

From Halohydrins: The reaction of a 3-halo-1-propanol with sodium sulfite in an aqueous solution can yield sodium 3-hydroxypropane-1-sulfonate through nucleophilic substitution.

Ring-opening of Sultones: The reaction of 1,3-propane sultone with glycols, such as ethylene (B1197577) glycol or diethylene glycol, can produce hydroxy-terminated sulfonate derivatives. nih.govmdpi.com

The synthesis of hydroxy-substituted propane sulfinates is less documented but could potentially be achieved by adapting general sulfinate synthesis methods.

Research Findings:

Hydroxy-substituted propane sulfonates and their derivatives are investigated for a variety of applications:

Surfactants: The combination of a hydroxyl group and a sulfonate group on an alkyl chain is a common motif in surfactant design. These compounds can exhibit useful surface-active properties. nih.govnih.gov

Building Blocks in Organic Synthesis: Sodium 3-hydroxypropane-1-sulfonate serves as a versatile building block. For example, it can be used in the synthesis of zwitterionic monomers, which are precursors to polymers with enhanced hydrophilicity. researchgate.net

Curable Compositions: Certain 2-hydroxypropane sulfonic acid derivatives have been developed as curable binders for coatings and other applications. google.com

The presence of the hydroxyl group offers a handle for further reactions, such as esterification or etherification, allowing for the creation of a diverse range of functional molecules.

Development and Characterization of Olefinic and Other Unsaturated Sulfinate Derivatives

Introducing unsaturation, such as a double bond (olefinic), into the structure of sulfinate derivatives opens up possibilities for polymerization and click chemistry reactions.

Synthesis:

Unsaturated sulfonate derivatives are often synthesized to serve as monomers. For example, sodium 3-(methacryloyloxy)propane-1-sulfonate can be prepared from the corresponding sulfonic acid and a methacryloyl-containing precursor. acs.org The synthesis of olefinic sulfinate derivatives is an area of ongoing research, with potential routes involving the reaction of an unsaturated halide with a source of the sulfinate group or the modification of a pre-existing unsaturated molecule.

Research Findings:

Unsaturated sulfonate and, by extension, sulfinate derivatives are primarily of interest in polymer chemistry.

Polymerizable Monomers: Sulfonate-containing monomers, such as those with styrenic or acrylic functionalities, are used to create polyelectrolytes and hydrogels. These polymers have applications in areas like water treatment, drug delivery, and as components of ion-exchange resins.

Reactive Intermediates: The double bond in these derivatives can undergo a variety of addition reactions, making them useful intermediates for the synthesis of more complex molecules.

The development of efficient synthetic routes to olefinic sulfinate derivatives would provide a valuable new class of monomers for creating sulfur-containing polymers with unique properties.

Rational Design and Synthesis of Novel Sulfinate-containing Molecular Scaffolds for Academic Inquiry

The versatility of the sulfinate group as a synthetic handle has led to its incorporation into a wide range of molecular scaffolds for academic research. The ability of sulfinates to act as nucleophiles, electrophiles, and radical precursors makes them attractive for the construction of complex molecular architectures. rsc.orgnih.govresearchgate.net

Design and Synthetic Strategies:

The rational design of novel sulfinate-containing scaffolds often involves:

Multi-component Reactions: Designing reactions where a sulfinate salt is one of three or more components that come together in a single step to form a complex product. researchgate.net

Palladium-Catalyzed Cross-Coupling: Utilizing sulfinate salts as coupling partners in palladium-catalyzed reactions to form C-S or N-S bonds. rsc.orgconcordia.ca

Divergent Reactivity: Exploiting the ability of sulfinates to react through different pathways (e.g., ionic vs. radical) depending on the reaction conditions to generate diverse products from the same starting materials. nih.govrsc.org

Functional Group Interconversion: Converting other sulfur-containing functional groups into sulfinates at a late stage of a synthesis to introduce this functionality into a complex molecule.

Examples from Research:

While specific examples focusing on propane-based sulfinates are not abundant in the provided search results, the general principles are widely applicable. Research has demonstrated the synthesis of:

Sulfonylated Heterocycles: The reaction of sulfinates with pyridinium (B92312) salts can lead to the direct sulfonylation of the pyridine (B92270) ring. nih.govrsc.org

β-Keto Sulfones and Vinyl Sulfones: Sodium sulfinates are common reagents for the synthesis of β-keto sulfones and vinyl sulfones, which are important building blocks in organic chemistry. nih.gov

Sulfonamides: Sulfinates can be coupled with amines or their precursors to form sulfonamides, a key functional group in many pharmaceuticals. nih.gov

The continued exploration of the reactivity of sulfinates will undoubtedly lead to the development of new and innovative molecular scaffolds with potential applications in medicinal chemistry, materials science, and catalysis.

Comparative Analysis of Reactivity and Potential Research Applications Across Derivative Classes

The functionalization of the propane-sulfinate backbone leads to a diverse set of derivatives with distinct reactivity profiles and research applications.

| Derivative Class | Key Structural Feature | Primary Reactivity | Potential Research Applications |

| Sulfonate Analog | -SO₃⁻ (Sulfur in +6 oxidation state) | Low nucleophilicity at sulfur; stable anion. | Anionic surfactants, electrolytes, stable hydrophilic moieties. |

| Mercapto-substituted | -SH (Thiol group) | Nucleophilic thiol; can be oxidized to disulfides. | Self-assembled monolayers on gold, nanoparticle functionalization, electrochemistry. sigmaaldrich.comsigmaaldrich.comelsevierpure.com |

| Hydroxy-substituted | -OH (Hydroxyl group) | Nucleophilic oxygen; can be derivatized. | Hydrophilic surfactants, building blocks for polymers and zwitterions, curable resins. nih.govgoogle.com |

| Unsaturated | C=C (Olefinic group) | Undergoes addition and polymerization reactions. | Polymer synthesis (polyelectrolytes, hydrogels), click chemistry. |

| Novel Scaffolds | Varied complex structures | Dependent on the overall molecular design; often multi-functional. | Drug discovery (e.g., sulfonamides), materials science, catalysis. nih.gov |

Summary of Comparison:

Reactivity: The sulfonate analog is the least reactive at the sulfur center, serving primarily as a stable anionic group. In contrast, the sulfinate and its mercapto-, hydroxy-, and unsaturated derivatives are all more reactive, offering multiple sites for chemical transformation. The mercapto- and hydroxy-derivatives introduce additional nucleophilic centers, while the unsaturated derivatives provide a locus for addition and polymerization reactions.

Applications: The applications of these derivatives are directly related to their structure and reactivity. The stability of the sulfonate lends itself to applications where a persistent anionic charge is desired. The thiol group of the mercapto-derivative is ideal for surface modification of noble metals. The hydroxyl group enhances hydrophilicity and provides a point of attachment for further synthesis. The olefinic group is the key to polymerization. The rationally designed scaffolds have the most diverse potential applications, spanning from fundamental chemical synthesis to applied materials and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.